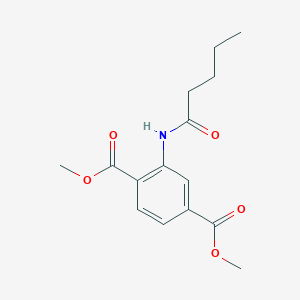

Dimethyl 2-(pentanoylamino)terephthalate

Description

Dimethyl 2-(pentanoylamino)terephthalate is an aromatic ester derivative featuring a terephthalate backbone substituted with a pentanoylamino group at the 2-position and methyl ester groups at the 1- and 4-positions. Its molecular formula is C₁₅H₁₉NO₅, with a molecular weight of 293.32 g/mol. The pentanoylamino substituent introduces both hydrophobic and hydrogen-bonding capabilities, distinguishing it from conventional terephthalate esters.

Properties

Molecular Formula |

C15H19NO5 |

|---|---|

Molecular Weight |

293.31 g/mol |

IUPAC Name |

dimethyl 2-(pentanoylamino)benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C15H19NO5/c1-4-5-6-13(17)16-12-9-10(14(18)20-2)7-8-11(12)15(19)21-3/h7-9H,4-6H2,1-3H3,(H,16,17) |

InChI Key |

GPZDSLZWLTZJEW-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |

Canonical SMILES |

CCCCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Dimethyl Terephthalate (DMT)

DMT (C₁₀H₁₀O₄, MW: 194.18 g/mol) is a foundational compound in polyester production. It lacks substituents on the benzene ring, contributing to high symmetry and crystallinity. Key properties include:

DMT reacts with diols (e.g., ethylene glycol) to form polyesters like polyethylene terephthalate (PET). Its commercial significance lies in textiles and packaging . In contrast, the pentanoylamino group in Dimethyl 2-(pentanoylamino)terephthalate disrupts symmetry, likely reducing melting temperature and altering solubility, making it suitable for niche polymers requiring flexibility or functional sites for further modification.

Dimethyl 2-(Phenylsulfonamido)terephthalate

This analog (CAS 321531-64-0, MW: ~377.38 g/mol) replaces the pentanoylamino group with a phenylsulfonamido moiety. Key differences:

- Solubility : Lower water solubility due to the hydrophobic phenyl group but improved solubility in polar aprotic solvents (e.g., DMF).

- Applications : Likely used in high-performance polymers, such as sulfonated ion-exchange membranes or heat-resistant materials .

Compared to the pentanoylamino derivative, the sulfonamido group offers greater acidity (pKa ~10 vs. ~15 for amides), enabling ionic interactions in advanced materials.

Poly(tetramethylene terephthalate) (PBT)

Derived from DMT and 1,4-butanediol, PBT (CAS 24968-12-5) is a semi-crystalline thermoplastic. PBT exhibits:

- Melting Point : ~225°C

- Applications : Automotive parts and electrical components due to mechanical strength and moldability .

The pentanoylamino derivative could serve as a comonomer in PBT-like polymers, introducing amide linkages to enhance toughness or biodegradability.

Comparative Physicochemical Properties

Research Findings on Functional Performance

- Thermal Stability: Sulfonamido analogs exhibit higher decomposition temperatures (~300°C) than amides (~250°C), suggesting the pentanoylamino derivative may prioritize flexibility over heat resistance .

- Biodegradability: Aliphatic chains (e.g., pentanoyl) may enhance enzymatic degradation compared to purely aromatic systems, aligning with green chemistry trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.